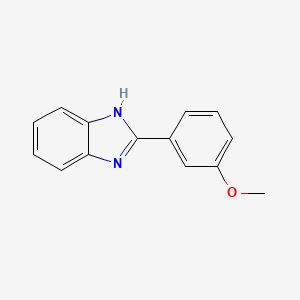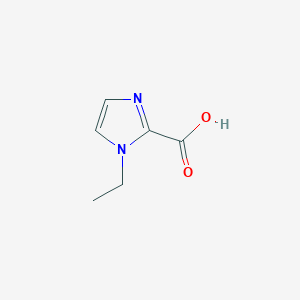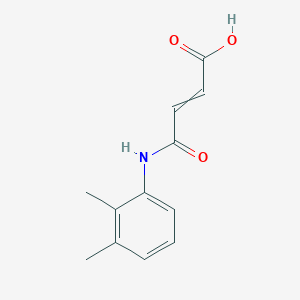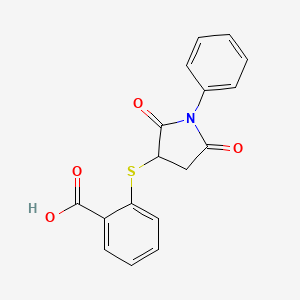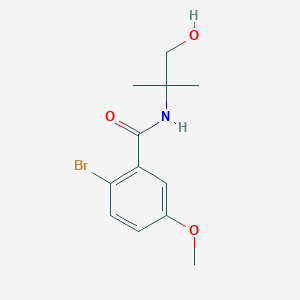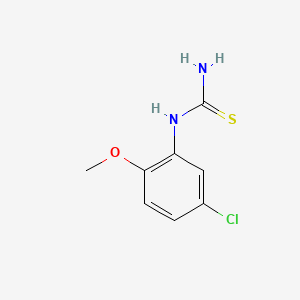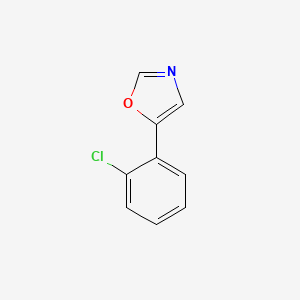
5-(2-Chlorophenyl)-1,3-oxazole
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography can also be used for solid compounds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties may include acidity/basicity, reactivity with other substances, and stability.Applications De Recherche Scientifique
Antitubercular and Antimicrobial Activities
- Application Summary: Certain isoxazole derivatives have been synthesized and evaluated for their antitubercular and antimicrobial activities. These findings indicate potential applications in developing new therapeutic agents.
- Methods of Application: The evaluation of antitubercular and antimicrobial activities involves in vitro testing against various bacterial strains.
- Results or Outcomes: The results of these studies could potentially lead to the development of new therapeutic agents.
Synergistic Effect with Antitumor Drugs
- Application Summary: In research involving comenic acid derivatives containing isoxazole moieties, a synergistic effect was observed when combined with the antitumor drug Temobel. This suggests potential applications in cancer treatment.
- Methods of Application: This involves in vitro testing of the compound in combination with antitumor drugs on cancer cell lines.
- Results or Outcomes: The results showed a synergistic effect, which could potentially enhance the effectiveness of cancer treatments.
Synthesis of Chalcones
- Application Summary: Chalcones and their analogs, which can include isoxazole derivatives, have been an area of great interest in recent years . They have shown an array of pharmacological and biological effects .
- Methods of Application: The synthesis of chalcone derivatives involves various chemical reactions .
- Results or Outcomes: The synthesized chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
Disinfectant
- Application Summary: 2-Chlorophenol, a compound structurally similar to “5-(2-Chlorophenyl)-1,3-oxazole”, has been used occasionally as a disinfectant .
- Methods of Application: The compound can be applied directly to surfaces or used in solution form for disinfection .
- Results or Outcomes: The use of 2-Chlorophenol as a disinfectant can help in reducing the spread of infectious diseases .
Intermediate in Polychlorination of Phenol
- Application Summary: 2-Chlorophenol is an intermediate in the polychlorination of phenol . This process is used in the production of various industrial chemicals .
- Methods of Application: The polychlorination of phenol involves a series of chemical reactions .
- Results or Outcomes: The products of this process are used in various industrial applications .
Artificial Sweeteners
- Application Summary: Chalcone derivatives find application as artificial sweeteners .
- Methods of Application: These compounds can be synthesized and used as a substitute for sugar in various food products .
- Results or Outcomes: The use of these compounds as artificial sweeteners can help in reducing the intake of sugar, which can be beneficial for health .
Scintillators
- Application Summary: Chalcone derivatives can be used as scintillators .
- Methods of Application: These compounds can be used in devices that detect and measure high-energy photons .
- Results or Outcomes: The use of these compounds as scintillators can improve the efficiency of these devices .
Polymerization Catalysts
- Application Summary: Chalcone derivatives can be used as catalysts in polymerization processes .
- Methods of Application: These compounds can be used to speed up the polymerization process .
- Results or Outcomes: The use of these compounds as catalysts can improve the efficiency of the polymerization process .
Fluorescent Whitening Agents
- Application Summary: Chalcone derivatives can be used as fluorescent whitening agents .
- Methods of Application: These compounds can be used to improve the whiteness of textiles .
- Results or Outcomes: The use of these compounds as fluorescent whitening agents can improve the appearance of textiles .
Organic Brightening Agents
- Application Summary: Chalcone derivatives can be used as organic brightening agents .
- Methods of Application: These compounds can be used in cosmetic products to improve skin brightness .
- Results or Outcomes: The use of these compounds as organic brightening agents can improve the effectiveness of cosmetic products .
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and the hazards it poses to health and the environment.
Orientations Futures
This could involve potential applications of the compound, areas of research it could be useful in, and how its synthesis and properties could be improved.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZJGPXZLVUMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370951 | |
| Record name | 5-(2-chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-1,3-oxazole | |
CAS RN |
89808-74-2 | |
| Record name | 5-(2-chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)
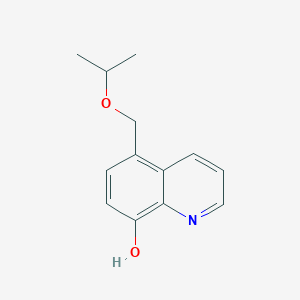
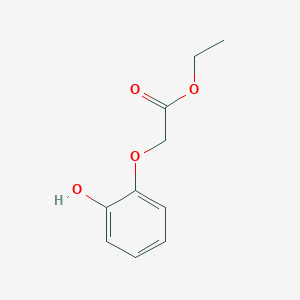
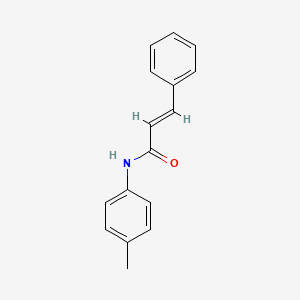
![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)
